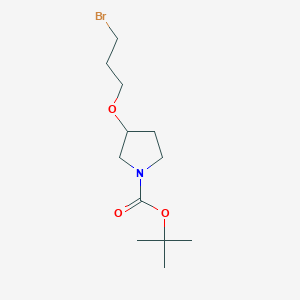
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a bromopropoxy substituent. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-bromopropanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids are formed.
科学研究应用
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-bromopyrrolidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromopropoxy group, which provides additional reactivity compared to other similar compounds. This allows for a wider range of chemical modifications and applications in various fields of research.
属性
IUPAC Name |
tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-5-10(9-14)16-8-4-6-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRRFMREGWLZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
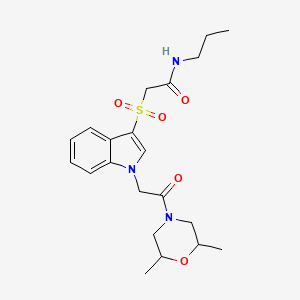
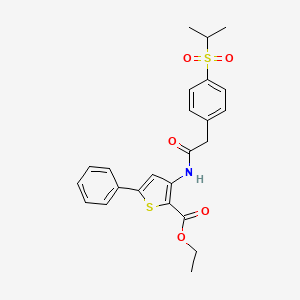
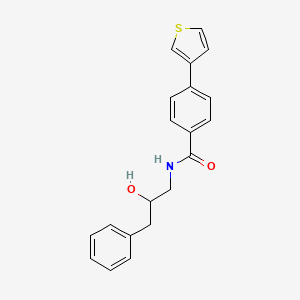
![6-(4-chlorobenzyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2764955.png)
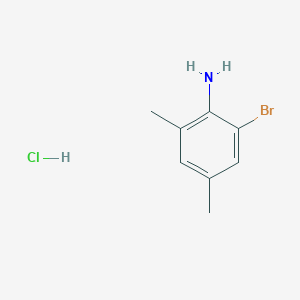
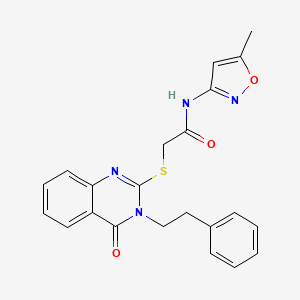
![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)

![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2764969.png)
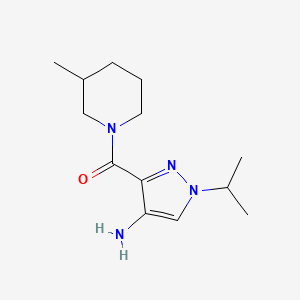
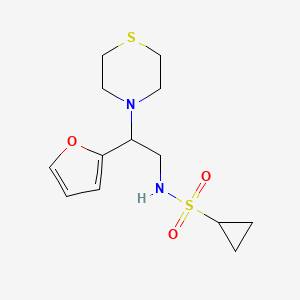
![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
